molecular formula C9H14O8 B1216987 Galactose 4,6-pyruvate acetal CAS No. 82597-50-0

Galactose 4,6-pyruvate acetal

Cat. No.: B1216987
CAS No.: 82597-50-0
M. Wt: 250.2 g/mol
InChI Key: QVVFNJUJKXWFAU-SAYMMRJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactose 4,6-pyruvate acetal is a monosaccharide derivative in which a 1-carboxyethylidene group masks the 4- and 6-positions of the galactopyranose ring . This modification is a biologically essential moiety that serves as a key immunodominant group in bacterial polysaccharides . It is a critical component of the capsular polysaccharide of Bacteroides fragilis (PS A1), a zwitterionic polysaccharide that has been shown to significantly activate the immune system and is recognized as a promising candidate for cancer immunotherapy . The distinct structure, particularly the stereochemistry (R or S) at the ketal center, is crucial for regulating substance transport across cell membranes and facilitating cell-cell interactions, directly influencing its biological function and immunological specificity . The R-configuration of this pyruvate ketal has been confirmed by X-ray crystallographic analysis, which shows characteristic downfield 13C NMR shifts for the methyl group at δ 24-27 ppm and 1H NMR shifts at δ 1.40–2.00 ppm . This compound is an indispensable synthetic intermediate and precursor for constructing complex bacterial glycans, enabling the exploration of their practical applications in immunology and synthetic chemistry . Galactose is the most abundant pyruvylated monosaccharide found in nature, present in diverse glycoconjugates from bacteria to algae, but not in humans, making it an attractive target for therapeutic development . For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

82597-50-0

Molecular Formula

C9H14O8

Molecular Weight

250.2 g/mol

IUPAC Name

(2R,4aR,6S,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid

InChI

InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7+,9-/m1/s1

InChI Key

QVVFNJUJKXWFAU-SAYMMRJXSA-N

SMILES

CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O

Isomeric SMILES

C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)O)O)O)C(=O)O

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O

Synonyms

4,6-pydgal
4,6-pyruvylated D-galactose
4,6-pyruvylated galactose
galactose 4,6-pyruvate acetal

Origin of Product

United States

Scientific Research Applications

Role in Microbial Exopolysaccharides

Exopolysaccharides (EPS) are produced by microorganisms and play crucial roles in biofilm formation, protection against environmental stressors, and interaction with host organisms. The presence of pyruvate residues in EPS enhances their functionality:

  • Increased Resistance : Microbial EPS containing galactose 4,6-pyruvate acetal can increase resistance to antibiotics. For instance, studies show that encapsulated bacteria exhibit up to 1000 times more resistance due to the protective matrix formed by EPS .
  • Biosynthesis Pathways : Understanding the biosynthesis of pyruvylated glycoconjugates can lead to novel therapeutic interventions. Current research focuses on identifying the enzymes involved in these pathways, which may provide targets for drug development .

Therapeutic Applications

This compound has shown promise in several therapeutic contexts:

  • Antimicrobial Activity : Compounds derived from galactose exhibit antimicrobial properties. For example, pyruvylated derivatives have been evaluated for their efficacy against various pathogens, including Bacillus anthracis, where structural alterations in polysaccharides could affect virulence and growth kinetics .
  • Immunostimulatory Effects : Pyruvylated polysaccharides can act as immunostimulants. Research indicates that these compounds may enhance immune responses by serving as ligands for immune receptors .

Case Study 1: Pyruvylation in Bacterial Polysaccharides

A study explored the role of pyruvylation in the polysaccharides of Bacillus cereus. The findings suggested that pyruvate modifications could alter the structural integrity of cell wall components, impacting bacterial virulence . This research underscores the importance of this compound in understanding bacterial pathogenicity.

Case Study 2: Applications in Food Science

Research has indicated that galactose derivatives can be utilized as food additives due to their functional properties. The incorporation of pyruvylated galactose into food products may enhance texture and stability while providing health benefits associated with dietary fibers .

Table: Summary of Applications

Application AreaDescriptionExamples/Findings
Microbial ExopolysaccharidesEnhances resistance to antibiotics; involved in biofilm formationEPS from Bacteroides fragilis exhibit protective traits
Therapeutic UsesAntimicrobial properties; immunostimulatory effectsActive against pathogens like Bacillus anthracis
Food SciencePotential food additive for texture and health benefitsImproves stability and functionality in food products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyruvate Acetals of Other Monosaccharides

4,6-Pyruvate Acetal of Mannose
  • Structure: Pyruvate forms a cyclic acetal at the 4,6-positions of β-D-mannopyranose.
  • Biological Relevance : Found in Xanthomonas campestris. SAP binds weakly to this structure compared to the galactose analog, highlighting the importance of galactose’s stereochemistry .
  • Binding Affinity : ~10-fold lower inhibitory potency than MOβDG .
4,6-Pyruvate Acetal of Glucose
  • Structure: Cyclic acetal at the 4,6-positions of β-D-glucopyranose.
  • Biological Relevance: Present in Escherichia coli.
2,3-Pyruvate Acetal of Galactose
  • Structure: Pyruvate bridges the 2,3-positions of α-D-galactopyranose (e.g., in Streptococcus pneumoniae type 4).

Microbial Polysaccharides Containing Pyruvate Acetals

Agarose (4,6-Pyruvate Acetal of Galactose)
  • Structure: A linear galactan with repeating units of agarobiose. The pyruvate acetal is a minor component (<1%) .
  • Role : Serves as the natural ligand for SAP in agarose gels. Methylation of its pyruvate carboxyl group abolishes SAP binding .
Capsular Polysaccharide A (CPSA) of Bacteroides fragilis
  • Structure : Contains 4,6-O-pyruvylated galactose (PyrGal) as part of a zwitterionic tetrasaccharide repeat unit.
  • Role : Pyruvate modification is essential for polysaccharide assembly and immune modulation. Unlike MOβDG, PyrGal is integrated into a larger microbial surface structure, facilitating host immune interactions .
Methyl β-D-Galactopyranoside
  • Structure : Lacks the pyruvate acetal bridge.
  • Binding Activity: No inhibition of SAP binding, confirming the necessity of the cyclic pyruvate moiety .
Non-Cyclic Pyruvate-Galactose Adducts
  • Structure: Pyruvate linked to galactose via non-cyclic esters.
  • Binding Activity : Inactive in SAP inhibition, emphasizing the conformational rigidity provided by the cyclic acetal .

Table 1: Key Structural and Functional Comparisons

Compound Structure SAP Binding Affinity Biological Source/Context Reference
MOβDG (Galactose 4,6-acetal) Cyclic R-isomer at 4,6-positions IC₅₀ ~1–10 mM Synthetic/agarose mimic
Mannose 4,6-acetal Cyclic at 4,6-positions of mannose Weak binding Xanthomonas campestris
Glucose 4,6-acetal Cyclic at 4,6-positions of glucose No binding Escherichia coli
Galactose 2,3-acetal Cyclic at 2,3-positions of α-galactose No binding Streptococcus pneumoniae type 4
Bacteroides fragilis CPSA (PyrGal) 4,6-Pyruvylated galactose in a polymer Not tested Microbial capsule

Table 2: Crystallographic and NMR Data

Compound Technique Key Findings Reference
MOβDG-SAP complex X-ray (PDB:1GYK) Pentameric SAP binds MOβDG via Ca²⁺-mediated interactions; cyclic acetal fits a conserved binding pocket
MOβDG ¹H-NMR Confirmed R-isomer structure; matches agarose’s natural pyruvate acetal

Preparation Methods

Chemical Condensation Using Protected Galactose Derivatives

A widely employed method involves the reaction of methyl β-D-galactopyranoside with methyl pyruvate under acidic conditions. In a landmark study, methyl 2,3-di-O-benzyl-β-D-galactopyranoside was condensed with methyl pyruvate dimethyl acetal in the presence of trimethylsilyl triflate as a catalyst. This reaction proceeds via a Lewis acid-mediated acetalization, yielding the 4,6-O-(1-carbomethoxyethylidene) derivative. The benzyl groups at the 2- and 3-positions prevent unwanted side reactions, ensuring regioselectivity.

Critical parameters include:

  • Temperature : Reactions typically occur at 0–25°C to minimize decomposition.

  • Solvent : Anhydrous dichloromethane or acetonitrile enhances reaction efficiency.

  • Catalyst load : 1.2 equivalents of trimethylsilyl triflate optimizes yield (68–72%).

Table 1: Representative Synthetic Conditions and Yields

ReactantCatalystTemperature (°C)Yield (%)Reference
Methyl β-D-galactopyranosideTMSOTf0–2572
2,3-di-O-Benzyl galactoseBF₃·Et₂O-1065

Diastereoselective Formation via Partially Protected Sugars

Analytical Validation of Acetal Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are indispensable for structural confirmation. The pyruvate acetal’s methyl groups resonate as singlets at δ 1.42–1.45 ppm (¹H) and δ 24.8–25.1 ppm (¹³C). The anomeric proton of galactose appears as a doublet at δ 4.50–4.55 ppm (J = 7.8 Hz), confirming the β-configuration.

Table 2: Characteristic NMR Signals

Proton/Groupδ (¹H, ppm)δ (¹³C, ppm)Multiplicity
Pyruvate CH₃1.4224.9Singlet
Galactose C-14.5297.8Doublet
Acetal quaternary carbon-109.5-

Optical Rotation and Infrared Spectroscopy

Optical rotation ([α]D²⁵) values differentiate diastereomers:

  • Axial C-methyl: +147° (c = 1, CHCl₃)

  • Equatorial C-methyl: +89° (c = 1, CHCl₃)

Infrared spectra show distinct O-H stretching frequencies due to hydrogen-bonding variations:

  • Axial: 3480 cm⁻¹ (intramolecular H-bond)

  • Equatorial: 3520 cm⁻¹ (free OH)

Applications in Glycoconjugate Synthesis

Substrate for Serum Amyloid P Component (SAP) Studies

The 4,6-pyruvate acetal serves as a ligand for SAP, a pentraxin protein involved in amyloidosis. Competitive inhibition assays demonstrated that synthetic methyl 4,6-O-(1-carboxyethylidene)-β-D-galactopyranoside inhibits SAP binding to agarose (IC₅₀ = 1.2 mM). Methylation of the pyruvate carboxylate abolished binding, underscoring the importance of the free acid group.

Challenges and Recent Advancements

Overcoming Diastereomeric Mixtures

Early methods suffered from low stereocontrol (diastereomeric ratio ~1:1). Recent innovations use chiral auxiliaries or enzymatic resolution. Lipase-catalyzed hydrolysis of racemic methyl pyruvate improved enantiomeric excess to 92%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduced reaction times from 24 h to 2 h, achieving 70% yield with minimal waste .

Q & A

Basic Research Questions

Q. What is the chemical structure of Galactose 4,6-pyruvate acetal, and how does it influence ligand binding specificity?

  • Answer : The compound consists of a galactopyranose core with a pyruvate group forming a cyclic 4,6-O-acetal. This structure introduces a negatively charged carboxylate group, enabling calcium-dependent interactions with lectins like serum amyloid P component (SAP). The acetal configuration sterically restricts binding to specific ligands, as demonstrated by its inhibition of SAP binding to agarose, fibronectin, and amyloid fibrils .
  • Methodological Insight : Structural confirmation requires NMR (e.g., 13C^{13}\text{C} for acetal carbons) and mass spectrometry. Binding assays should include competitive inhibition studies with synthesized acetal derivatives .

Q. What is the recommended synthetic route for this compound in SAP interaction studies?

  • Answer : Synthesis involves protecting galactose hydroxyl groups, followed by pyruvate acetal formation at the 4,6-positions. Methylation of the pyruvate carboxylate is critical to abolish non-specific binding. Key steps include:

Selective protection of galactose hydroxyls.

Reaction with pyruvate in acidic conditions.

Purification via column chromatography.
Reference protocols emphasize monitoring reaction progress via TLC and FTIR for acetal formation .

Q. Which analytical techniques are essential for validating the purity and structure of synthesized this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) to confirm acetal linkage and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC with UV detection (210–220 nm) to assess purity (>95%).
    Cross-reference data with published spectra in studies on analogous galactopyranosyl acetals .

Advanced Research Questions

Q. How can researchers address discrepancies in SAP binding efficiency when using agarose gels with variable pyruvate content?

  • Answer : Quantify pyruvate content in agarose using colorimetric assays (e.g., enzymatic oxidation linked to NADH depletion). Correlate binding data (via SPR or ELISA) with pyruvate levels. Control for sulfate content, as it does not influence SAP binding .
  • Experimental Design : Compare SAP binding to agarose batches with known pyruvate concentrations. Use synthesized this compound as a competitive inhibitor to validate specificity .

Q. What experimental strategies resolve contradictions in ligand binding data caused by acetal stereochemistry?

  • Answer : Perform comparative studies using enantiomerically pure acetal derivatives. For example:

Synthesize 4,6-O-acetal isomers via chiral auxiliaries.

Test binding affinity using surface plasmon resonance (SPR).

Analyze thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC).
Reference kinetic data from hydrolysis studies (e.g., Table 2 in ) to predict stereochemical effects on reactivity.

Q. How does the 4,6-O-acetal group alter the reactivity of galactopyranosyl donors in glycosylation reactions?

  • Answer : The acetal reduces donor reactivity by sterically hindering nucleophilic attack. Kinetic studies (e.g., acid-catalyzed hydrolysis of methyl galactopyranosides) show a 10-fold decrease in reaction rates for acetal-modified donors. Use kinetic isotope effects (KIE) and DFT calculations to map transition states .
  • Data Interpretation : Compare rate constants (k) from Table 2 in for acetal vs. non-acetal donors. Apply Eyring-Polanyi equations to quantify activation energy differences.

Q. How should researchers troubleshoot unexpected electrophoretic mobility of this compound-protein complexes?

  • Answer : Potential issues include:

  • Charge masking : Check buffer pH (use Tris-glycine, pH 8.3–8.8) to maintain acetal carboxylate ionization.
  • Aggregation : Include 0.1% Tween-20 in running buffer.
  • Artifacts : Run controls with methylated acetal (non-binding) and validate via Western blot for SAP .
    • Advanced Tip : Use native PAGE with calcium-containing buffers to preserve SAP-acetal interactions .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting binding data across multiple studies?

  • Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data. Weight studies by pyruvate quantification accuracy. Use funnel plots to detect publication bias. For in-lab inconsistencies, perform Bland-Altman analysis to assess inter-assay variability .

Q. How can computational modeling predict the impact of acetal modifications on galactose derivative interactions?

  • Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like CHARMM36. Parameterize the acetal group using quantum mechanical (QM) data. Validate models against crystallographic data of SAP-ligand complexes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galactose 4,6-pyruvate acetal
Reactant of Route 2
Galactose 4,6-pyruvate acetal

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